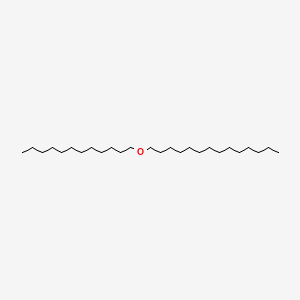
1-(Dodecyloxy)tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dodecyloxy)tetradecane is an organic compound with the molecular formula C26H54O . It is a long-chain ether, specifically a dodecyloxy derivative of tetradecane. This compound is characterized by its hydrophobic nature and is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dodecyloxy)tetradecane can be synthesized through the Williamson ether synthesis, which involves the reaction of a dodecyl halide (such as dodecyl bromide) with tetradecanol in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound often involves large-scale Williamson ether synthesis. The process includes the purification of reactants, controlled reaction conditions to ensure high yield, and subsequent purification of the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Dodecyloxy)tetradecane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydride).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products:
Substitution Reactions: The major products are typically halogenated derivatives of this compound.
Oxidation Reactions: Oxidation can lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions.
Scientific Research Applications
1-(Dodecyloxy)tetradecane has various applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Employed in the study of membrane dynamics due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(Dodecyloxy)tetradecane involves its interaction with hydrophobic environments. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to cell membranes and drug delivery.
Comparison with Similar Compounds
Tetradecane: A hydrocarbon with the formula C14H30, lacking the ether linkage.
Dodecanol: A fatty alcohol with the formula C12H26O, which can be used as a precursor in the synthesis of 1-(Dodecyloxy)tetradecane.
Uniqueness: this compound is unique due to its ether linkage, which imparts different chemical properties compared to its hydrocarbon and alcohol counterparts. This linkage enhances its stability and hydrophobicity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
59012-60-1 |
|---|---|
Molecular Formula |
C26H54O |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
1-dodecoxytetradecane |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-27-25-23-21-19-17-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
BHIWXJOYTUCFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


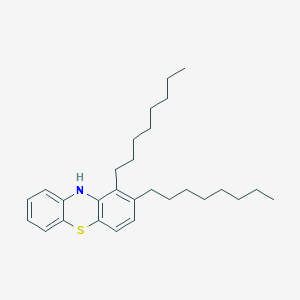
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
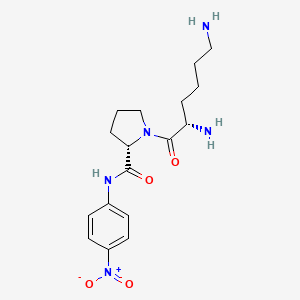
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
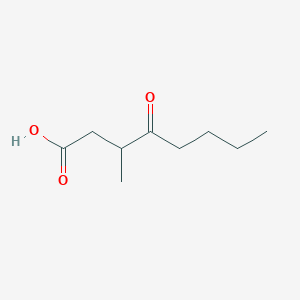
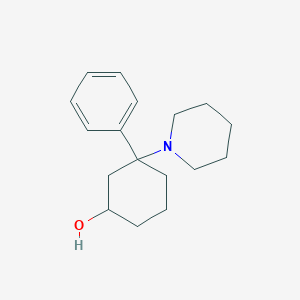
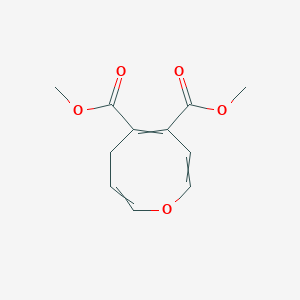
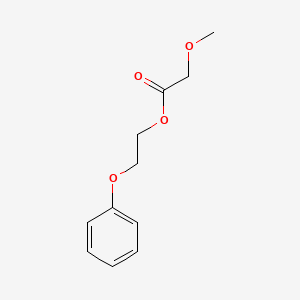
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)


![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
